molecular formula C10H13BrClNO2 B1429810 (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride CAS No. 845909-00-4

(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Cat. No.: B1429810
CAS No.: 845909-00-4
M. Wt: 294.57 g/mol
InChI Key: PKCPLSGPTCTEMS-SBSPUUFOSA-N
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Description

“®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 845909-00-4 . It has a molecular weight of 294.58 . The IUPAC name for this compound is methyl (3R)-3-amino-3-(3-bromophenyl)propanoate hydrochloride .


Molecular Structure Analysis

The InChI code for “®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride” is 1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

“®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride” is a solid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Synthesis and Antioxidant Activity

One of the key areas of research involving (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is in the synthesis of compounds with potential antioxidant activity. Kushnir et al. (2015) conducted a study where methyl-3-{[2-(dimethylamino)propyl]amino}acrylate reacted with α-chloro-3-bromobenzylisocyanate to synthesize a compound closely related to this compound. This synthesized compound, upon alkylation, yielded a series of quaternary ammonium salts. Some of these compounds exhibited high inhibitory activity with respect to the superoxide-generating ability of mitochondria in both the liver and transformed tissue of tumor-bearing rats, indicating potential antioxidant properties (Kushnir et al., 2015).

Synthesis of Related Compounds with Potential Antidepressive Activity

Another study conducted by Yuan (2012) focused on synthesizing a compound closely related to this compound. The study synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a similar starting material and tested its antidepressant activities in mice. This points to the potential of using derivatives of this compound in antidepressant drug research (Yuan, 2012).

Application in Stereoselective Synthesis

The compound also plays a role in the field of stereoselective synthesis. Zhong et al. (1999) described an efficient stereoselective synthesis of a compound structurally similar to this compound. This synthesis is crucial in producing enantiomerically pure compounds, which are significant in developing drugs with specific biological activities (Zhong et al., 1999).

Preparation of Optically Active Compounds

Additionally, Shiraiwa et al. (2007) explored the preparation of optically active compounds using a process that could be applicable to derivatives of this compound. This research highlights the importance of such compounds in developing pharmaceuticals with specific optical activities, which can have different therapeutic effects (Shiraiwa et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

methyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCPLSGPTCTEMS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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